- Screening, design and use for chiral synthesis of stereoselective nitrilases from uncultured environmental samples, United States, , ,

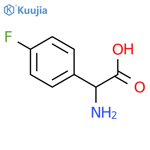

Cas no 93939-74-3 ((R)-2-Amino-2-(4-fluorophenyl)acetic acid)

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Propiedades químicas y físicas

Nombre e identificación

-

- (R)-2-Amino-2-(4-fluorophenyl)acetic acid

- 4-Fluoro-D-α-phenylglycine

- 4-Fluoro-D-alpha-phenylglycine

- 4-Fluoro-D-2-phenylglycine

- (2R)-2-amino-2-(4-fluorophenyl)acetic acid

- (R)-(-)-4-(FLUOROPHENYL)GLYCINE

- (R)-4-Fluorophenylglycine

- D-4-Fluorophenylglycine

- H-D-Phg(4-F)-OH

- (r)-amino-(4-fluoro-phenyl)-acetic acid

- p-fluorophenylglycine

- 4-fluoro-d-a-phenylglycine

- HY-W051418

- DTXSID00917028

- SCHEMBL205545

- AKOS006238374

- AS-15899

- Benzeneacetic acid,alpha-amino-4-fluoro-,(-alphaR)

- CS-0043796

- 4-fluorophenylglycine

- 4-Fluoro-D- alpha -phenylglycine

- MFCD00042727

- d-(4-fluorophenyl)glycine

- d-(4-fluorophenyl) glycine

- JKFYKCYQEWQPTM-SSDOTTSWSA-N

- PD197220

- 93939-74-3

- AKOS015853837

- d(-)-4-fluorophenylglycine

- 4-fluoro-d-phenylglycine

- F0863

- AC-19554

- (2R)-2-azaniumyl-2-(4-fluorophenyl)acetate

- 4-Fluoro-D-alpha-phenylglycine, >=99.0% (NT)

- AM9510

- EINECS 300-363-8

- (αR)-α-Amino-4-fluorobenzeneacetic acid (ACI)

- Benzeneacetic acid, α-amino-4-fluoro-, (R)- (ZCI)

- D

- D-(-)-4-Fluorophenylglycine

- (R)-amino(4-fluorophenyl)acetic acid

- 4-fluoro-l-phenylglycine

- A-phenylglycine

- 4-Fluoro-D-

-

- MDL: MFCD00042727

- Renchi: 1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1

- Clave inchi: JKFYKCYQEWQPTM-SSDOTTSWSA-N

- Sonrisas: [C@H](C1C=CC(F)=CC=1)(N)C(=O)O

- Brn: 5850632

Atributos calculados

- Calidad precisa: 169.053907g/mol

- Carga superficial: 0

- XLogP3: -1.6

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 4

- Cuenta de enlace giratorio: 2

- Masa isotópica única: 169.053907g/mol

- Masa isotópica única: 169.053907g/mol

- Superficie del Polo topológico: 63.3Ų

- Recuento de átomos pesados: 12

- Complejidad: 166

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: White to Yellow Solid

- Denso: 1.2345 (estimate)

- Punto de fusión: ≥300 °C

- Punto de ebullición: 289.9℃ at 760mmHg

- Punto de inflamación: 129.1℃

- PSA: 63.32000

- Logp: 1.61040

- Actividad óptica: [α]20/D −138±2°, c = 1% in 1 M HCl

- Rotación específica: -130° ~ -140° (c=1, 1M HCl)

- Disolución: Not available

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315; H319; H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: S24/25: prevent skin and eye contact.

- Instrucciones de Seguridad: S22-S24/25

- Código F de la marca fuka:3

- Condiciones de almacenamiento:Store at room temperature

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Datos Aduaneros

- Código HS:2922499990

- Datos Aduaneros:

China Customs Code:

2922499990Overview:

2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

P.Imported animals and plants\Quarantine of animal and plant products

Q.Outbound animals and plants\Quarantine of animal and plant products

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(R)-2-Amino-2-(4-fluorophenyl)acetic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2207-1G |

(2R)-2-amino-2-(4-fluorophenyl)acetic acid |

93939-74-3 | 95% | 1g |

¥ 528.00 | 2023-04-12 | |

| TRC | F594205-500mg |

(R)-4-Fluorophenylglycine |

93939-74-3 | 500mg |

$161.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D386990-50g |

4-Fluoro-D-2-phenylglycine |

93939-74-3 | 97% | 50g |

$3120 | 2024-05-24 | |

| Key Organics Ltd | AS-15899-1MG |

(R)-4-Fluorophenylglycine |

93939-74-3 | >98% | 1mg |

£37.00 | 2025-02-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2207-5G |

(2R)-2-amino-2-(4-fluorophenyl)acetic acid |

93939-74-3 | 95% | 5g |

¥ 1,584.00 | 2023-04-12 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156774-5G |

(R)-2-Amino-2-(4-fluorophenyl)acetic acid |

93939-74-3 | 98% | 5g |

¥1357.90 | 2023-09-02 | |

| TRC | F594205-250mg |

(R)-4-Fluorophenylglycine |

93939-74-3 | 250mg |

$110.00 | 2023-05-18 | ||

| AstaTech | 58553-1/G |

D(-)-4-FLUOROPHENYLGLYCINE |

93939-74-3 | 98% | 1g |

$37 | 2023-09-16 | |

| AstaTech | 58553-25/G |

D(-)-4-FLUOROPHENYLGLYCINE |

93939-74-3 | 98% | 25g |

$699 | 2023-09-16 | |

| TRC | F594205-100mg |

(R)-4-Fluorophenylglycine |

93939-74-3 | 100mg |

$64.00 | 2023-05-18 |

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Métodos de producción

Synthetic Routes 1

1.2 -

Synthetic Routes 2

- Homochiral organoelement analogs of natural compounds. I. Biocatalytic methods for production of fluorine-containing L- and D-phenylglycine on preparative scale, Bioorganicheskaya Khimiya, 1993, 19(4), 467-73

Synthetic Routes 3

- Morpholine and thiomorpholine tachykinin receptor antagonists, United States, , ,

Synthetic Routes 4

- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

Synthetic Routes 5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

- Environmental microbe nitrilase and gene sequences exhibiting stereoselectivity useful for synthesis of chiral reaction products, United States, , ,

Synthetic Routes 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

- Stereoselective nitrilases from uncultured environmental samples for chiral synthesis and genes encoding them, United States, , ,

Synthetic Routes 7

1.2 Catalysts: Nitrilase

- Chemoenzymatic Method for Enantioselective Synthesis of (R)-2-Phenylglycine and (R)-2-Phenylglycine Amide from Benzaldehyde and KCN Using Difference of Enzyme Affinity to the Enantiomers, ChemCatChem, 2018, 10(21), 5014-5020

Synthetic Routes 8

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.3 Reagents: Sodium hydroxide , Penicillin amidase Solvents: Water ; 6 h, 30 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2; 5 h, 120 °C

1.5 Reagents: Ammonia Solvents: Water ; overnight, pH 5.74, 4 °C

- Method for preparing D-amino acid with immobilized penicillin acylase as catalyst, China, , ,

Synthetic Routes 9

- Bacterial nitrilase and gene sequences exhibiting stereoselectivity useful for synthesis of chiral reaction products, World Intellectual Property Organization, , ,

Synthetic Routes 10

- Beta-thiopropionyl-amino acid derivatives and their use as beta-lactamase inhibitors, World Intellectual Property Organization, , ,

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Raw materials

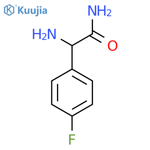

- 2-Amino-2-(4-fluorophenyl)acetamide

- 2-Amino-2-(4-fluorophenyl)acetic acid

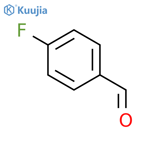

- 4-Fluorobenzaldehyde

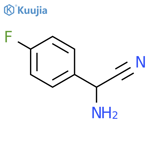

- 2-Amino-2-(4-fluorophenyl)acetonitrile

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Preparation Products

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Literatura relevante

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

93939-74-3 ((R)-2-Amino-2-(4-fluorophenyl)acetic acid) Productos relacionados

- 7292-73-1(2-Amino-2-(4-fluorophenyl)acetic acid)

- 225641-94-1(2-amino-2-(3,4-difluorophenyl)acetic acid)

- 403-40-7(1-(4-Fluorophenyl)ethanamine)

- 7292-74-2(2-amino-2-(3-fluorophenyl)acetic acid)

- 51-65-0(2-Amino-3-(4-fluorophenyl)propanoic acid)

- 60-18-4(L-Tyrosine)

- 19883-57-9((S)-2-Amino-2-(4-fluorophenyl)acetic acid)

- 325-89-3(3-Amino-3-(4-fluorophenyl)propanoic Acid)

- 361-63-7(Bis(4-fluorophenyl)acetic acid)

- 150-30-1(DL-3-Phenylalanine)